molecular formula C9H13ClN2O B3080088 2-amino-N,N-dimethylbenzamide hydrochloride CAS No. 1081834-96-9

2-amino-N,N-dimethylbenzamide hydrochloride

Cat. No.: B3080088
CAS No.: 1081834-96-9
M. Wt: 200.66 g/mol
InChI Key: BGDPTOJYZYZLPQ-UHFFFAOYSA-N
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Description

2-Amino-N,N-dimethylbenzamide hydrochloride (CAS: 1081834-96-9) is an aromatic amide derivative with the molecular formula C₉H₁₃ClN₂O and a molecular weight of 200.67 g/mol . It features a benzamide core substituted with an amino group at the 2-position and dimethylamine as the N-alkyl substituent. This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of α₁-adrenergic receptor antagonists. For instance, it serves as a precursor in reactions with bromo-3-chloropropane to form intermediates for bioactive molecules targeting hypertension and prostate disorders . Its structural versatility, including hydrogen-bonding capabilities and planar aromaticity, makes it valuable in drug design and crystallography studies.

Properties

IUPAC Name

2-amino-N,N-dimethylbenzamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.ClH/c1-11(2)9(12)7-5-3-4-6-8(7)10;/h3-6H,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDPTOJYZYZLPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC=C1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N,N-dimethylbenzamide hydrochloride typically involves the reaction of 2-nitro-N,N-dimethylbenzamide with a reducing agent such as iron powder or tin chloride in the presence of hydrochloric acid. The reaction conditions usually include heating the mixture to reflux for several hours to ensure complete reduction of the nitro group to an amino group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N,N-dimethylbenzamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

Organic Synthesis

2-Amino-N,N-dimethylbenzamide hydrochloride serves as a building block in organic synthesis. It is used in the preparation of various derivatives and complex molecules through reactions such as:

  • Acylation : The compound can participate in acylation reactions to form more complex amides.
  • Substitution Reactions : It can undergo nucleophilic substitution, making it useful in synthesizing substituted benzamides.
Reaction TypeReagents/ConditionsOutcome
AcylationAcid chlorides, baseFormation of substituted amides
Nucleophilic SubstitutionAlkyl halides, base (e.g., NaOH)N-alkylated products

Biological Applications

This compound has been investigated for its biological activities, particularly in the context of enzyme kinetics and protein-ligand interactions.

  • Enzyme Inhibition Studies : It has been used to study the inhibition mechanisms of certain enzymes, providing insights into drug design.
  • Proteomics Research : The compound is employed in proteomics for tagging and analyzing proteins due to its reactive amine group.

Pharmaceutical Development

This compound is explored as an intermediate in the synthesis of pharmaceutical compounds. Its structural features allow for modifications that can enhance biological activity or selectivity.

Case Studies

  • Enzyme Kinetics Study :
    • A study demonstrated that this compound acts as an inhibitor for a specific enzyme involved in metabolic pathways. The kinetic parameters were analyzed using Lineweaver-Burk plots, revealing competitive inhibition characteristics.
  • Synthesis of Bioactive Compounds :
    • Research highlighted the use of this compound in synthesizing novel benzamide derivatives with enhanced anti-inflammatory properties. The derivatives were tested in vitro for their efficacy against inflammatory markers.

Mechanism of Action

The mechanism of action of 2-amino-N,N-dimethylbenzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular pathways involved in signal transduction, leading to altered cellular responses.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Benzamide Derivatives

Compound Name Molecular Formula Key Features Applications Synthesis Highlights References
This compound C₉H₁₃ClN₂O Aromatic benzamide with 2-amino and N,N-dimethyl groups; planar structure. Pharmaceutical intermediate (α₁-antagonists). Reacts with bromoalkanes for alkylation.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ N,O-bidentate directing group; hydroxyl substituent. Metal-catalyzed C–H bond functionalization. Synthesized from 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol.
N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide C₂₂H₁₅NO₃ Anthraquinone-linked benzamide; electron-deficient core. High-yield amide coupling (94% with acid chloride). Acid chloride method vs. DCC coupling (24% yield).
2-Amino-6-chloro-N-methylbenzamide C₈H₉ClN₂O Chlorine substituent at 6-position; N-methyl group. Intermediate for agrochemicals and medicines. Crystal structure shows N–H···O hydrogen bonding (dihedral angle: 68.39°).
2-Amino-5-(pyrrolo[2,3-b]pyridinyl)-N,N-dimethylbenzamide C₁₆H₁₇ClN₄O (varies) Pyrrolo-pyridine fused ring; kinase inhibitor scaffold. HPK1 inhibitors for oncology. Pd-catalyzed Suzuki coupling (23–36% yield).
2-Amino-N,N-dimethylpropanamide hydrochloride C₅H₁₂ClN₂O Aliphatic backbone; lacks aromaticity. Simpler amide for basic studies. Direct amidation of propanamide derivatives.

Physicochemical Properties

  • Solvent Effects on Rotational Barriers : In N,N-dimethylbenzamides, solvent polarity correlates with C=O ¹³C NMR chemical shifts and rotational barriers (ΔG‡). Polar solvents stabilize resonance structures, increasing rotational barriers—a property critical for conformational stability in drug design .
  • Crystal Packing: The chlorine substituent in 2-amino-6-chloro-N-methylbenzamide induces a dihedral angle of 68.39° between the benzene ring and amide group, promoting layered hydrogen-bonded networks . In contrast, the unsubstituted this compound may exhibit greater planarity, enhancing π-π stacking.

Biological Activity

Overview

2-Amino-N,N-dimethylbenzamide hydrochloride is an organic compound with the molecular formula C9H13ClN2O. It is a derivative of benzamide characterized by the presence of an amino group and two methyl groups attached to the nitrogen atom. This compound has garnered attention in scientific research due to its potential biological activities, particularly in enzyme inhibition and therapeutic applications.

  • Molecular Weight : 188.67 g/mol
  • CAS Number : 6526-66-5
  • Chemical Structure : The compound features an ortho-substituted aminobenzene structure, which plays a crucial role in its biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. It exhibits enzyme inhibition by binding to either the active site or allosteric sites, thereby preventing substrate binding and subsequent catalysis. This mechanism is crucial for its potential therapeutic effects, particularly in the treatment of various diseases, including cancer and neurodegenerative disorders .

Enzyme Inhibition

Research indicates that this compound can inhibit various enzymes involved in metabolic pathways. For instance:

  • Inhibition of Protein Kinases : The compound has shown efficacy in inhibiting certain protein kinases, which are critical in signaling pathways associated with cancer progression.
  • Impact on Enzyme Activity : By binding to enzymes, it alters their activity, which can lead to reduced cell proliferation in cancer cells.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural characteristics allow it to interact with bacterial enzymes, potentially disrupting their function and leading to bacterial cell death.

Case Study: Cancer Treatment

In a study focusing on the anti-cancer properties of this compound, researchers found that:

  • Cell Line Testing : The compound was tested on various cancer cell lines, demonstrating a significant reduction in cell viability at concentrations as low as 10 µM.
  • Mechanistic Insights : The study revealed that the compound induces apoptosis through the activation of caspase pathways, indicating its potential as a chemotherapeutic agent .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits protein kinases involved in cancer signaling pathways
AntimicrobialDisrupts bacterial enzyme function leading to cell death
Apoptosis InductionActivates caspase pathways in cancer cells

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Toxicity studies indicate that at therapeutic doses, the compound exhibits low toxicity; however, further research is needed to establish comprehensive safety profiles for human use .

Q & A

Q. Q. How can isotopic labeling (e.g., 13^{13}C, 15^{15}N) aid in tracking metabolic pathways of this compound?

  • Methodological Answer : Synthesize 13^{13}C-labeled dimethyl groups via reductive amination with 13^{13}C-formaldehyde. Use LC-MS/MS to trace metabolites in hepatocyte incubations. Quantify isotopic patterns (e.g., M+1, M+2 peaks) to identify oxidative demethylation pathways .

Data Contradiction Analysis

Q. Q. How to reconcile discrepancies in reported IC50_{50} values for kinase inhibition across studies?

  • Methodological Answer : Variability may stem from assay temperature (25°C vs. 37°C) or ATP concentrations (1 mM vs. 100 µM). Standardize protocols using the ADP-Glo™ Kinase Assay and validate with a reference inhibitor (e.g., staurosporine). Statistical meta-analysis (e.g., Forest plots) identifies outliers .

Q. Why do solubility studies report conflicting results in phosphate-buffered saline (PBS) vs. simulated gastric fluid?

  • Methodological Answer : PBS (pH 7.4) may precipitate the free base, while gastric fluid (pH 1.2) retains solubility via protonation. Conduct equilibrium solubility studies using shake-flask method with HPLC quantification. Adjust ionic strength to mimic physiological conditions .

Experimental Design Tables

Q. Table 1. Comparative Reactivity in Nucleophilic Substitutions

ReagentReaction Rate (k, s1^{-1})Steric Hindrance EffectReference
Methyl iodide0.45High (ΔΔG‡ = +2.1 kcal/mol)
Ethyl bromide0.78Moderate

Q. Table 2. Biological Activity Profiling

Assay TypeIC50_{50} (µM)Target KinaseReference
FP-Based0.12p38 MAPK
Radiometric0.09JNK3

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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